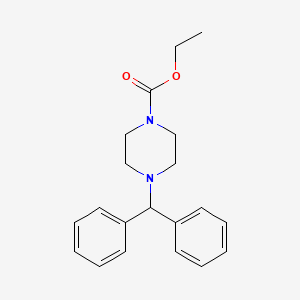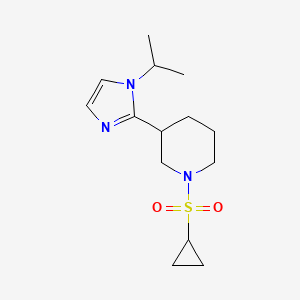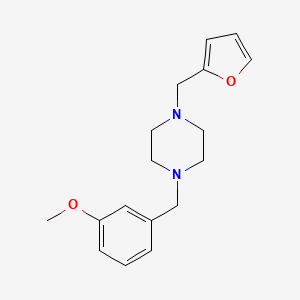
ethyl 4-(diphenylmethyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(diphenylmethyl)-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as benzylpiperazine (BZP) and is a synthetic stimulant that has been used as a recreational drug. However, the focus of
作用機序
The exact mechanism of action of ethyl 4-(diphenylmethyl)-1-piperazinecarboxylate is not fully understood. However, it is believed to work by increasing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This leads to an increase in mood, alertness, and energy levels.
Biochemical and Physiological Effects:
ethyl 4-(diphenylmethyl)-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects on the body. It can cause an increase in heart rate, blood pressure, and body temperature. It can also cause pupil dilation, dry mouth, and sweating. Long-term use of ethyl 4-(diphenylmethyl)-1-piperazinecarboxylate has been associated with liver and kidney damage.
実験室実験の利点と制限
Ethyl 4-(diphenylmethyl)-1-piperazinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying the effects of neurotransmitters. However, the use of ethyl 4-(diphenylmethyl)-1-piperazinecarboxylate in lab experiments is limited due to its potential for toxicity and the lack of understanding of its exact mechanism of action.
将来の方向性
There are several future directions for research on ethyl 4-(diphenylmethyl)-1-piperazinecarboxylate. One area of interest is the development of new drugs based on the structure of ethyl 4-(diphenylmethyl)-1-piperazinecarboxylate that have fewer side effects. Another area of research is the investigation of the potential use of ethyl 4-(diphenylmethyl)-1-piperazinecarboxylate in the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(diphenylmethyl)-1-piperazinecarboxylate and its potential effects on the body.
Conclusion:
In conclusion, ethyl 4-(diphenylmethyl)-1-piperazinecarboxylate is a chemical compound that has significant potential for use in scientific research. Its various biochemical and physiological effects make it a useful tool for studying the effects of neurotransmitters. However, the potential for toxicity and the lack of understanding of its exact mechanism of action limit its use in lab experiments. Further research is needed to fully understand the potential applications of ethyl 4-(diphenylmethyl)-1-piperazinecarboxylate in the treatment of neurological and psychiatric disorders.
合成法
Ethyl 4-(diphenylmethyl)-1-piperazinecarboxylate can be synthesized by the reaction of piperazine with benzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
Ethyl 4-(diphenylmethyl)-1-piperazinecarboxylate has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties. ethyl 4-(diphenylmethyl)-1-piperazinecarboxylate has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
ethyl 4-benzhydrylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-24-20(23)22-15-13-21(14-16-22)19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQNQUPUBLUWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(diphenylmethyl)piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5688827.png)
![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)
![6-(2-aminophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5688846.png)
![N-[(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5688865.png)



![N-cyclopropyl-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B5688893.png)
![1-methyl-N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-3-pyrrolidinyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5688908.png)



![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688942.png)
![2-(2-methyl-1H-benzimidazol-5-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5688949.png)